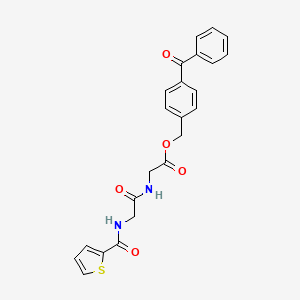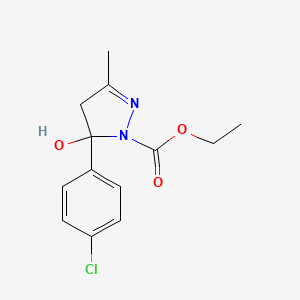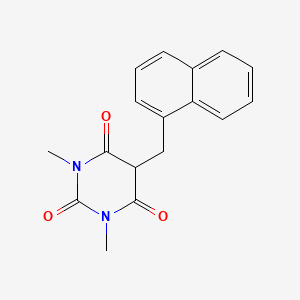
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as BTG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is not fully understood, but it is believed to involve the modulation of several different signaling pathways in the body. One of the primary targets of this compound is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is thought to reduce inflammation and pain.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. In addition, this compound has been shown to modulate the immune system, reduce oxidative stress, and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in lab experiments is its well-documented pharmacological activity. This compound has been extensively studied and has been shown to exhibit a range of effects in vitro and in vivo. However, there are also some limitations to using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in research, including its high cost and limited availability.
Direcciones Futuras
There are many potential future directions for research on 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate. One area of interest is in the development of new drugs and therapies based on this compound. Researchers are also investigating the potential use of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate as a diagnostic tool for certain diseases, as well as its potential applications in regenerative medicine and tissue engineering. Finally, there is ongoing research into the mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, with the goal of better understanding how this compound exerts its pharmacological effects.
Métodos De Síntesis
The synthesis of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is via the reaction of glycine with 2-thiophenecarbonyl chloride, followed by the addition of benzoyl chloride and subsequent purification. Other methods of synthesis have also been reported, including the use of alternative reagents and reaction conditions.
Aplicaciones Científicas De Investigación
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research for this compound is in the development of new drugs and therapies. 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activity.
Propiedades
IUPAC Name |
(4-benzoylphenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-20(13-25-23(29)19-7-4-12-31-19)24-14-21(27)30-15-16-8-10-18(11-9-16)22(28)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJSNZJDVUOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)